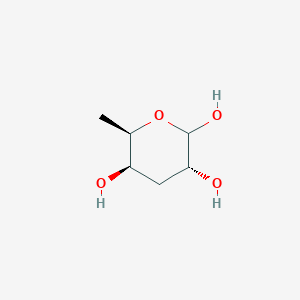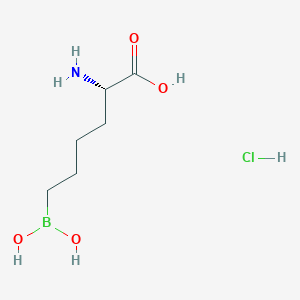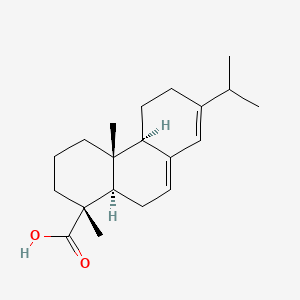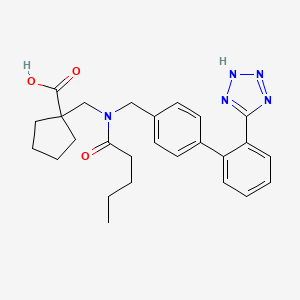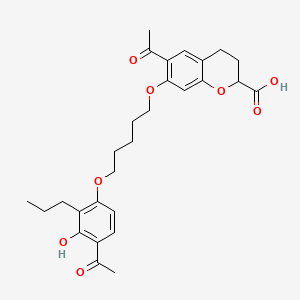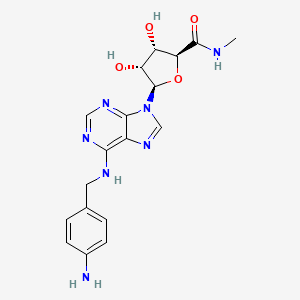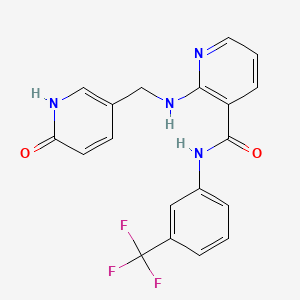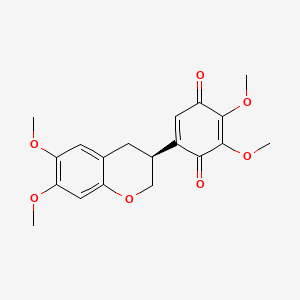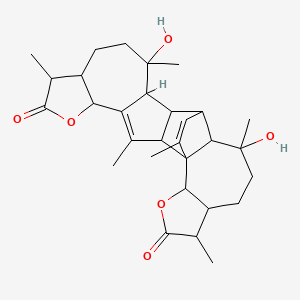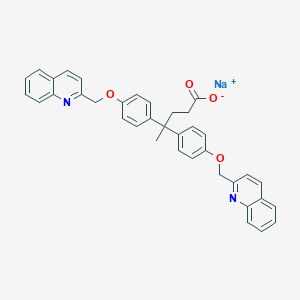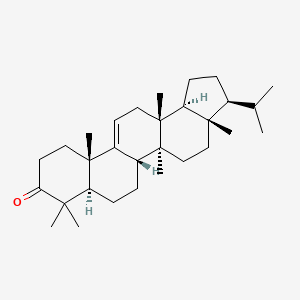
Aborenone
Descripción general
Descripción
Aclatonium Napadisilate is a cholinergic agonist that has been shown to stimulates endocrine and exocrine pancreatic secretion.
Aplicaciones Científicas De Investigación
1. Modeling and Conformation in Oligofluorenes
A study by Marcon et al. (2006) utilized molecular modeling to investigate the packing and conformation of oligofluorene molecules, which are closely related to aborenone. This research provided insights into the conformational defects of the chains and explored the interaction potentials between fluorene and fluorenone units, crucial for understanding the material's properties in various applications (Marcon, V., van der Vegt, N. V. D., Wegner, G., & Raos, G., 2006).
2. Relations between Structure and Photophysical Properties
Lukes et al. (2009) conducted a systematic study on fluorenone, closely related to aborenone, focusing on the impact of the central keto defect on geometry and photophysical properties. This research is significant for designing optical materials and understanding excitation-relaxation phenomena in time-dependent optical experiments (Lukes, V., Šolc, R., Lischka, H., & Kauffmann, H., 2009).
3. Fluorenone–Thiophene-Based Donor–Acceptor Oligomers
Porzio et al. (2010) synthesized and studied oligomers alternating between thiophene and fluorenone residues, assessing their effect on electronic properties and packing. This research is pertinent to the development of materials for applications like photovoltaic cells, highlighting the role of fluorenone in close-packing induction (Porzio, W., Destri, S., Pasini, M., et al., 2010).
4. Intermolecular-Charge-Transfer-Induced Fluorescence Quenching
The study by Lin et al. (2016) delved into the fluorescence quenching of fluorenone in protic solvent, proposing charge transfer along the hydrogen bond in excited states. This research offers insights into the photochemical reactions and their impact on fluorescence, which is crucial for the development of photonic applications (Lin, T., Liu, X., Lou, Z., Hou, Y., & Teng, F., 2016).
5. Synthesis and Characterisation of Fluorenones
Shi and Glorius (2013) explored the synthesis of fluorenones, including aborenone, via an intramolecular oxidative acylation process. This study contributes to understanding the synthetic pathways of such compounds, which is important for their application in various fields (Shi, Z., & Glorius, F., 2013).
6. Nonlinear Optical Properties and Applications
Semin et al. (2021) reviewed the nonlinear optical (NLO) properties of fluorenone materials, emphasizing their applications in photonic and optoelectronic fields. This review provides comprehensive insights into the potential of these materials for applications like solar cells and sensors (Semin, S., Li, X., Duan, Y., & Rasing, T., 2021).
Propiedades
Número CAS |
25465-81-0 |
|---|---|
Nombre del producto |
Aborenone |
Fórmula molecular |
C30H46N2O14S2 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
(3S,3aS,5aS,5bS,7aR,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one |
InChI |
InChI=1S/C30H48O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-24H,9-12,14-18H2,1-8H3/t20-,22+,23-,24-,27+,28-,29-,30+/m0/s1 |
Clave InChI |
HELVYVGHOJPCEV-UHFFFAOYSA-L |
SMILES isomérico |
CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C |
SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(=O)C5(C)C)C)C)C)C |
SMILES canónico |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
Apariencia |
Solid powder |
Otros números CAS |
55077-30-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
acetyllactoylcholine-1,5-naphthalenedisulfonate aclatonium napadisilate TM 723 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



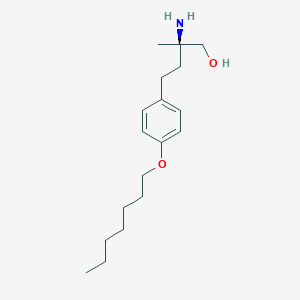
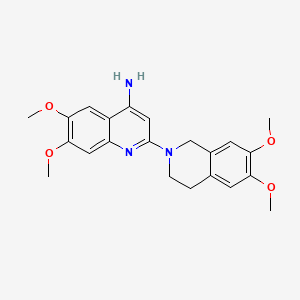
![6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B1666462.png)
![4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid](/img/structure/B1666464.png)
